Cas no 868982-06-3 (N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)

N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide structure
868982-06-3 structure
Product Name:N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
CAS No:868982-06-3
MF:C20H22N4O8S
MW:478.475683689117
CID:5805121
PubChem ID:18561408
Update Time:2025-07-02

N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
    • F1843-0115
    • 868982-06-3
    • AKOS024613978
    • N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
    • N'-[(4-methoxyphenyl)methyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
    • N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide
    • Inchi: 1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26)
    • InChI Key: MBJAAAXGLRWADH-UHFFFAOYSA-N
    • SMILES: C(NCC1N(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)CCO1)(=O)C(NCC1=CC=C(OC)C=C1)=O

Computed Properties

  • Exact Mass: 478.11583485g/mol
  • Monoisotopic Mass: 478.11583485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 796
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 168Ų

N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide Pricemore >>

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Additional information on N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide

Comprehensive Analysis of N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide (CAS No. 868982-06-3)

The compound N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide (CAS No. 868982-06-3) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its intricate molecular structure, featuring a 4-methoxyphenyl group and a 4-nitrobenzenesulfonyl moiety, makes it a subject of interest for researchers exploring novel drug candidates and enzyme inhibitors. This article delves into its properties, applications, and relevance in contemporary scientific discourse.

One of the most frequently searched questions in the field of organic chemistry is: "What are the applications of nitrobenzenesulfonyl derivatives in drug development?" The presence of the 4-nitrobenzenesulfonyl group in this compound suggests its potential role in modulating biological activity, particularly in targeting specific enzymes or receptors. Recent studies highlight the growing demand for sulfonyl-based compounds due to their versatility in medicinal chemistry, aligning with trends in personalized medicine and targeted therapies.

The 1,3-oxazolidin-2-ylmethyl segment of the molecule further enhances its biochemical relevance. Oxazolidinones are known for their antimicrobial properties, and derivatives like this compound are often investigated for their ability to interact with bacterial ribosomes. This aligns with the global focus on combating antibiotic resistance, a hot topic in both academic and public health circles. Researchers are increasingly searching for "new oxazolidinone derivatives with improved efficacy," making this compound a candidate for further exploration.

From a synthetic chemistry perspective, the ethanediamide (oxamide) linker in this molecule offers unique opportunities for structural modifications. Oxamide derivatives are valued for their stability and ability to form hydrogen bonds, which are critical in drug-receptor interactions. This feature resonates with the rising interest in "hydrogen bond donors in drug design," a key area in computational chemistry and molecular modeling. The compound’s structural complexity also makes it a valuable subject for studies on "multi-step organic synthesis optimization," another trending search query among chemists.

In the context of industrial applications, the 4-methoxyphenyl group is noteworthy. Methoxy-substituted aromatic compounds are widely used in agrochemicals and materials science, prompting searches like "methoxy-phenyl derivatives in green chemistry." This compound’s potential as a building block for sustainable chemical processes could align with the increasing emphasis on eco-friendly synthesis methods. Its compatibility with catalytic reactions and potential for low-waste production are areas ripe for investigation.

Another aspect driving interest in this compound is its CAS No. 868982-06-3, a unique identifier that facilitates precise tracking in regulatory and commercial databases. Researchers often search for "CAS number lookup for rare chemicals," underscoring the importance of accurate chemical identification in global supply chains. This compound’s niche status may also appeal to specialty chemical manufacturers seeking exclusive intermediates for high-value products.

In summary, N'-(4-methoxyphenyl)methyl-N-{3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide represents a convergence of multiple pharmacophoric elements, making it a compelling subject for interdisciplinary research. Its relevance to current scientific trends—such as antibiotic development, green chemistry, and computational drug design—ensures its place in ongoing academic and industrial conversations. As the demand for structurally diverse and functionally rich molecules grows, this compound’s unique attributes position it as a valuable asset in the evolving landscape of chemical innovation.

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